molecular formula C14H15F3N2O7S B12844486 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid CAS No. 84696-91-3

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid

Cat. No.: B12844486
CAS No.: 84696-91-3
M. Wt: 412.34 g/mol
InChI Key: MGKKYRNPOBPRKE-UHFFFAOYSA-N
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Description

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid is a complex organic compound with a unique structure that includes both diazenyl and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-diazo-1,3-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)amino)benzoic acid
  • 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid

Uniqueness

Compared to similar compounds, 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of both diazenyl and sulfonic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84696-91-3

Molecular Formula

C14H15F3N2O7S

Molecular Weight

412.34 g/mol

IUPAC Name

2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-4-(trifluoromethyl)benzenesulfonic acid

InChI

InChI=1S/C14H15F3N2O7S/c1-3-25-12(20)11(13(21)26-4-2)19-18-9-7-8(14(15,16)17)5-6-10(9)27(22,23)24/h5-7,11H,3-4H2,1-2H3,(H,22,23,24)

InChI Key

MGKKYRNPOBPRKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N=NC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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